molecular formula C9H13N3O2 B14128924 4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1246549-83-6

4,5,6,7-Tetrahydro-4,4-dimethyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B14128924
CAS No.: 1246549-83-6
M. Wt: 195.22 g/mol
InChI Key: GEIVMXAPNPSLON-UHFFFAOYSA-N
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Description

(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring, making it a significant molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4,4-DIMETHYL-4,5,6,7-TETRAHYDRO-3H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID is unique due to its fused ring system and specific stereochemistry, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1246549-83-6

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H13N3O2/c1-9(2)7-5(10-4-11-7)3-6(12-9)8(13)14/h4,6,12H,3H2,1-2H3,(H,10,11)(H,13,14)

InChI Key

GEIVMXAPNPSLON-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CC(N1)C(=O)O)NC=N2)C

Origin of Product

United States

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